molecular formula C16H21NO3S B10958111 methyl 2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B10958111
M. Wt: 307.4 g/mol
InChI Key: LTFPQMHTCFYFHM-UHFFFAOYSA-N
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Description

Methyl 2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of methanol as a solvent and morpholine as a catalyst. The reaction mixture is heated and stirred for several hours, followed by cooling and recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .

Scientific Research Applications

Methyl 2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclohexylcarbonyl group and the thiophene ring system contribute to its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C16H21NO3S

Molecular Weight

307.4 g/mol

IUPAC Name

methyl 2-(cyclohexanecarbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C16H21NO3S/c1-20-16(19)13-11-8-5-9-12(11)21-15(13)17-14(18)10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H,17,18)

InChI Key

LTFPQMHTCFYFHM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3CCCCC3

Origin of Product

United States

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